molecular formula C8H6BrFO2 B1394839 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone CAS No. 865449-63-4

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Cat. No. B1394839
CAS RN: 865449-63-4
M. Wt: 233.03 g/mol
InChI Key: GHCKGFMOZIFIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 . It is typically in stock and available for purchase .


Molecular Structure Analysis

The InChI code for 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is 1S/C8H6BrFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone is a solid at room temperature . . The compound should be stored in a sealed container in a dry environment .

Scientific Research Applications

Pharmacology

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone may serve as a precursor in the synthesis of pharmacologically active molecules. Its halogenated aromatic structure is often found in bioactive compounds that interact with various biological targets. For instance, the presence of bromine and fluorine atoms can enhance the binding affinity of small molecules to proteins, making them potentially useful in drug design .

Material Science

In material science, this compound could be used in the development of organic semiconductors. The bromine and fluorine substituents could facilitate the fine-tuning of electronic properties, which is crucial for creating materials with specific conductive or photovoltaic characteristics .

Analytical Chemistry

This compound’s unique structure makes it a candidate for use as a standard or reagent in analytical methods. It could be employed in chromatographic techniques to help identify or quantify similar compounds within complex mixtures .

Organic Synthesis

As an intermediate in organic synthesis, 1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone can be utilized in various chemical reactions. Its reactive ketone group and halogen atoms make it suitable for further functionalization through nucleophilic substitution or coupling reactions, leading to a wide array of derivative compounds .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that act on aromatic substrates. Its structure could help in understanding the role of halogen bonds in biological systems .

Environmental Science

The environmental fate of halogenated compounds is of significant interest. This compound could be used in research studying the degradation of similar environmental pollutants, helping to understand and mitigate their impact on ecosystems .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . This indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCKGFMOZIFIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-5-fluoro-2-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.